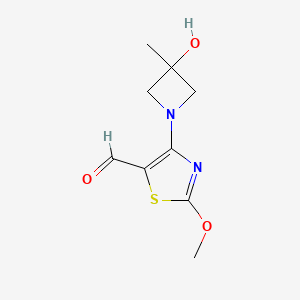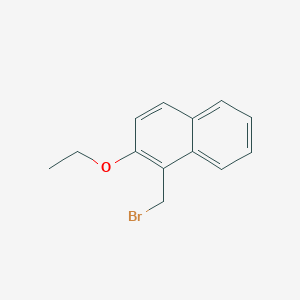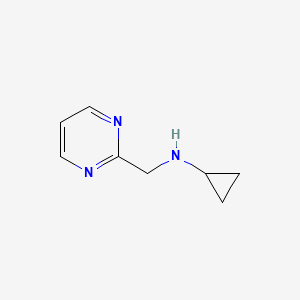
benzyl N-(3-methyl-2-oxobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER is a chemical compound with the molecular formula C13H17NO3 It is known for its unique structure, which includes a carbamic acid ester linked to a benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER typically involves the reaction of (3-METHYL-2-OXO-BUTYL)-CARBAMICACID with benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of (3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols .
Applications De Recherche Scientifique
(3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as autophagy and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-METHYL-2-OXO-BUTYL)-COUMARIN: This compound shares a similar structural motif but differs in its biological activity and applications.
(3-METHYL-2-OXO-BUTYL)-BENZOOXAZOL-2-ONE: Another structurally related compound with distinct chemical properties and uses.
Uniqueness
(3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER is unique due to its specific ester linkage and the presence of both carbamic acid and benzyl groups. This combination imparts unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
benzyl N-(3-methyl-2-oxobutyl)carbamate |
InChI |
InChI=1S/C13H17NO3/c1-10(2)12(15)8-14-13(16)17-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16) |
Clé InChI |
IVRBMFNONWRESO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


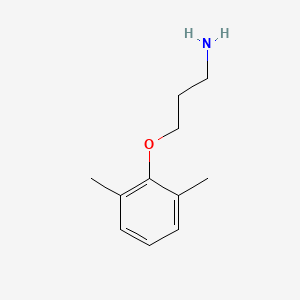

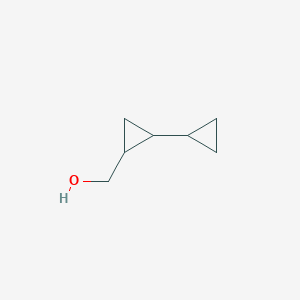

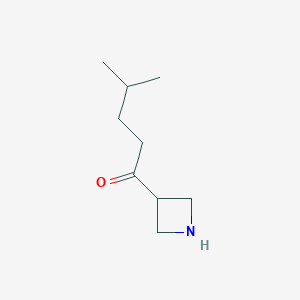
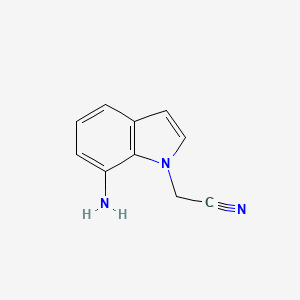
![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride](/img/structure/B13158976.png)
